molecular formula C18H10Cl2N2O3 B5032964 (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile

Cat. No.: B5032964
M. Wt: 373.2 g/mol
InChI Key: VXNDTFCTFNNRGD-GHXNOFRVSA-N
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Description

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a furan ring, a dichlorophenyl group, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the dihydropyridine core: This can be synthesized via Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Final assembly: The final step involves the coupling of the furan ring with the dihydropyridine core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with a similar structure.

Uniqueness

What sets (5Z)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-hydroxy-4-methyl-6-oxo-5,6-dihydropyridine-3-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5Z)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N2O3/c1-9-12(17(23)22-18(24)13(9)8-21)7-11-3-5-16(25-11)10-2-4-14(19)15(20)6-10/h2-7H,1H3,(H,22,23,24)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNDTFCTFNNRGD-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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